molecular formula C18H15N5O2S B2962176 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1203194-86-8

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2962176
CAS No.: 1203194-86-8
M. Wt: 365.41
InChI Key: NOTCJWCOTHKDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic hybrid compound designed for antimicrobial research, incorporating two pharmaceutically significant heterocycles: the pyrrole and the 1,2,4-oxadiazole. The pyrrole ring is a five-membered aromatic heterocycle commonly found in natural products and is a valuable scaffold in medicinal chemistry due to its favorable physicochemical properties, including a lipophilicity that aids in passive diffusion across bacterial cell membranes . The 1,2,4-oxadiazole moiety is widely employed as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the compound's pharmacokinetic profile . This heterocycle is a key structural component in several approved drugs and is known for its electron-withdrawing properties and ability to engage in hydrogen bonding, which facilitates interactions with biological targets . Compounds featuring these structural elements are frequently investigated for their activity against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The integration of the thiazole ring and acetamide linker further extends the molecular complexity, allowing researchers to explore structure-activity relationships and optimize lead compounds. This product is intended for use in life science research, specifically for the in vitro evaluation of novel antibacterial agents and the study of heterocyclic chemistry in drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c24-15(10-14-12-26-18(20-14)23-8-4-5-9-23)19-11-16-21-17(22-25-16)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCJWCOTHKDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a pyrrole ring, thiazole moiety, and oxadiazole group, suggests diverse interactions with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C20H19N5OS\text{C}_{20}\text{H}_{19}\text{N}_{5}\text{OS}

Key Structural Features

  • Pyrrole Ring : Known for its role in various biological activities.
  • Thiazole Moiety : Often associated with antimicrobial and anticancer properties.
  • Oxadiazole Group : Contributes to the compound's potential as an enzyme inhibitor.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation (IC50 values reported in various studies range from 0.011 μM to 1.33 μM) .
  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines such as HepG2 and A549. The IC50 values for these cell lines were reported at approximately 4.37 μM and 8.03 μM respectively .
  • Antimicrobial Properties : The thiazole component is known for its broad-spectrum antimicrobial activity, which may extend to this compound as well.

Anticancer Activity

A series of studies have evaluated the anticancer potential of thiazole derivatives similar to the target compound. For instance:

CompoundCell LineIC50 (μM)Mechanism
Thiazole Derivative AHepG24.37 ± 0.7DNA synthesis inhibition
Thiazole Derivative BA5498.03 ± 0.5Inhibition of key kinases

These findings suggest that modifications in the structure can enhance anticancer properties, indicating a structure–activity relationship (SAR) that is critical for further development .

Antimicrobial Activity

Research indicates that compounds featuring thiazole rings exhibit significant antimicrobial properties. The specific activity of the target compound against various pathogens remains to be fully characterized but is expected based on its structural components.

Case Studies

  • Enzyme Inhibition Study : A study examining the inhibitory effects of similar compounds on COX enzymes demonstrated significant anti-inflammatory effects, supporting the hypothesis that the target compound may exhibit similar properties .
  • Cytotoxicity Assessment : In vitro studies have shown that derivatives with similar structural motifs to our compound possess high cytotoxicity against cancer cell lines, suggesting potential for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on structural variations, pharmacological relevance, and functional group contributions.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name / ID Core Structure Key Substituents Pharmacological Notes References
Target Compound Thiazole + Oxadiazole 1H-Pyrrol-1-yl, 3-phenyl Hypothesized anticancer/antiviral activity
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Pyrazole + Oxadiazole 4-Methoxyphenyl, methylthio, 2-chlorobenzyl Structural analog; stability from methoxy group
2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide Triazole + Thiophene Allyl, thienyl, naphthyl Potential kinase inhibition (thiophene motif)
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide (CHEBI:121199) Oxadiazole + Benzamide 3-Phenyl, trimethylphenoxy Anticandidate via oxadiazole-mediated binding
2-(4-chlorophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide Oxadiazole + Thiazole 4-Chlorophenoxy, 3-phenyl Antithrombotic activity (thiazole-oxadiazole)
2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide Quinazoline + Oxadiazole Quinazoline dione, 2-methoxyphenyl Dual-target inhibitor (quinazoline scaffold)

Structural and Pharmacological Insights

Heterocyclic Core Influence: Thiazole vs. Oxadiazole Modifications: The 3-phenyl-1,2,4-oxadiazole group (shared with CHEBI:121199 and ) is associated with metabolic stability and resistance to oxidative degradation, unlike 5-methyl-oxadiazole derivatives (), which may exhibit faster clearance .

Substituent Contributions: Pyrrole vs. Thiophene/Chlorophenyl: The 1H-pyrrol-1-yl group in the target compound likely improves cell permeability compared to thiophene () or chlorophenyl () substituents, as pyrroles are known to enhance passive diffusion . Acetamide Linker: The acetamide moiety (common to all compounds) provides conformational flexibility, facilitating interactions with diverse biological targets, such as kinases or viral proteases .

Pharmacological Potency :

  • Compounds with 3-phenyl-1,2,4-oxadiazole (e.g., ) demonstrate antithrombotic and anticancer activity in preclinical models, suggesting the target compound may share these properties .
  • The quinazoline dione hybrid in exhibits dual inhibition (e.g., kinase and protease targets), a feature the target compound could mimic if its pyrrole-thiazole-oxadiazole scaffold engages multiple binding sites .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (Schiff base formation or nucleophilic substitution) but may require optimization for pyrrole-thiazole coupling .
  • Gaps in Data : Direct pharmacological data (e.g., IC50 values, toxicity profiles) are absent in the evidence, necessitating further in vitro studies to validate hypothesized activities.

Q & A

Basic: What synthetic methodologies are typically employed to prepare the 1,2,4-oxadiazole moiety in this compound?

The 1,2,4-oxadiazole ring is synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. A common approach involves refluxing equimolar concentrations of precursors (e.g., substituted amidoximes and activated carbonyl groups) in pyridine with zeolite Y-H as a catalyst at 150°C for 5 hours. Post-reaction, excess pyridine is distilled off, and the product is isolated via acid precipitation and recrystallization from ethanol . Alternative protocols use phosphorous oxychloride (POCl₃) as a cyclizing agent under controlled temperature conditions (120°C) to enhance yield .

Advanced: How can computational reaction path search methods improve the efficiency of synthesizing thiazole-oxadiazole hybrids?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states, intermediates, and energetically favorable pathways. For instance, ICReDD’s workflow integrates computational modeling to identify optimal catalysts (e.g., zeolites) and solvent systems, reducing trial-and-error experimentation. This approach also helps resolve steric or electronic conflicts during cyclization steps, such as those involving pyrrole-thiazole coupling .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions on the thiazole and oxadiazole rings.
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolves absolute stereochemistry and intermolecular interactions .

Advanced: How can researchers address contradictory data in reported biological activities of thiazole-oxadiazole derivatives?

Discrepancies in bioactivity (e.g., antiproliferative vs. inactive results) may arise from variations in:

  • Assay conditions : Cell line specificity (e.g., HeLa vs. MCF-7) and incubation times.
  • Structural analogs : Subtle substituent changes (e.g., electron-withdrawing groups on the phenyl ring) alter binding affinity.
  • Solubility : Use of DMSO vs. aqueous buffers affects compound bioavailability.
    To reconcile contradictions, conduct systematic structure-activity relationship (SAR) studies with standardized protocols and include positive controls (e.g., doxorubicin for cytotoxicity) .

Basic: What are the critical reaction parameters for optimizing the yield of the thiazole-pyrrole intermediate?

  • Catalyst selection : Zeolite Y-H enhances regioselectivity in heterocycle formation .
  • Temperature : Reflux in ethanol (78°C) minimizes side reactions compared to higher-boiling solvents.
  • Stoichiometry : Equimolar ratios of precursors (e.g., pyrrole and thiazole derivatives) prevent oligomerization.
  • Workup : Rapid cooling post-reaction reduces degradation of thermally labile intermediates .

Advanced: What strategies can mitigate challenges in purifying this compound due to its low solubility?

  • Derivatization : Introduce solubilizing groups (e.g., sulfonic acid) temporarily during synthesis.
  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients.
  • Co-crystallization : Add co-solvents (e.g., DMF-water mixtures) to improve crystallization .

Basic: Which in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, A549).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: How can molecular docking studies elucidate the binding mode of this compound to target proteins?

  • Protein preparation : Retrieve target structures (e.g., EGFR kinase) from PDB (e.g., 1M17).
  • Ligand preparation : Optimize the compound’s 3D conformation using AMBER or GAUSSIAN.
  • Docking software : AutoDock Vina or Schrödinger Glide to predict binding poses.
  • Validation : Compare results with mutagenesis data or known inhibitors (e.g., erlotinib) .

Basic: What are the stability considerations for long-term storage of this compound?

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group.
  • Solvent : Dissolve in DMSO (dry) for aliquots, avoiding aqueous buffers .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the phenyl group with pyridyl or thiophene.
  • Prodrug approach : Mask polar groups (e.g., acetamide) as esters.
  • Deuteriation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.